molecular formula C8H11NO3 B13282702 (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid

Cat. No.: B13282702
M. Wt: 169.18 g/mol
InChI Key: QGGIMUUQUCLJRJ-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid is an organic compound featuring an amino group, a furan ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and a suitable amino acid precursor.

    Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the amino group. This can be achieved through a series of reactions including

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its chemical versatility.

Scientific Research Applications

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2-furyl)propanoic acid: Similar structure but with a different substitution pattern on the furan ring.

    (3R)-3-amino-3-(3-methylthiophene-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

QGGIMUUQUCLJRJ-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(OC=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(OC=C1)C(CC(=O)O)N

Origin of Product

United States

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